

Navigating the Quinoline Landscape: A Technical Guide to 4-Bromo-8-chloroquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-8-chloroquinoline**

Cat. No.: **B1356022**

[Get Quote](#)

For Immediate Release

A comprehensive technical guide on **4-Bromo-8-chloroquinoline**, an important building block in synthetic chemistry, has been developed to support researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, with a crucial focus on distinguishing it from its isomer, 8-Bromo-4-chloroquinoline, to ensure precision in research and development.

Chemical Identity and CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 927800-40-6 to **4-Bromo-8-chloroquinoline**. It is crucial to distinguish this from its isomer, 8-Bromo-4-chloroquinoline, which has the CAS number 65340-71-8. The distinct placement of the bromo and chloro substituents on the quinoline ring system leads to different chemical and physical properties, as well as reactivity.

Compound	CAS Number	Molecular Formula	Molecular Weight
4-Bromo-8-chloroquinoline	927800-40-6	C9H5BrClN	242.50 g/mol
8-Bromo-4-chloroquinoline	65340-71-8	C9H5BrClN	242.50 g/mol

Physicochemical Properties

While both isomers share the same molecular formula and weight, their structural differences influence their physical properties such as melting point, boiling point, and solubility. These differences can be critical in designing reaction conditions and purification protocols.

Note: Specific experimental data for **4-Bromo-8-chloroquinoline** is less commonly published than for its 8-bromo isomer. The following data for the 8-bromo isomer is provided for comparative purposes.

Properties of 8-Bromo-4-chloroquinoline (CAS: 65340-71-8):

Property	Value
Melting Point	147-148 °C
Boiling Point	314.6 °C at 760 mmHg
Density	1.7 g/cm ³

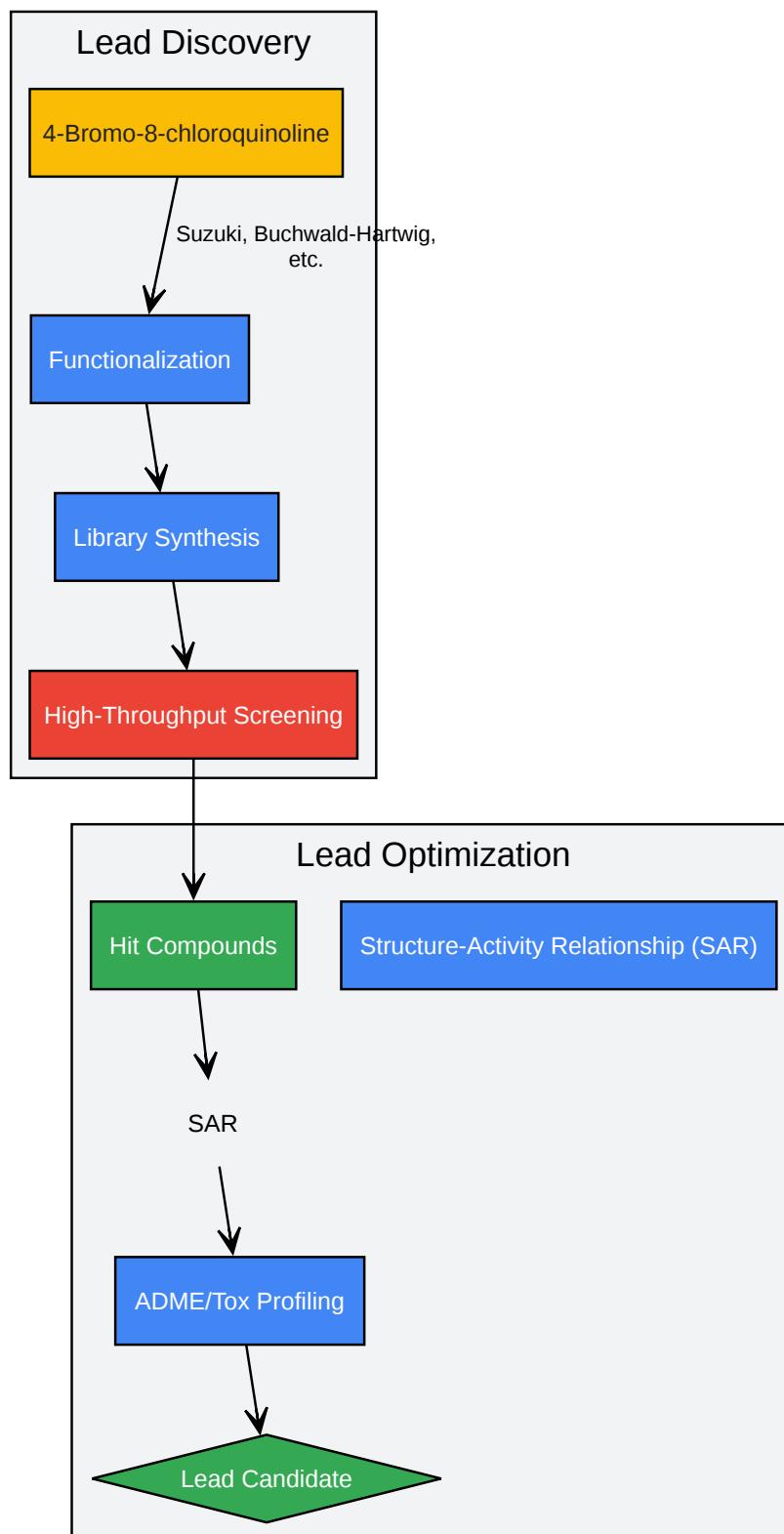
Synthesis and Reaction Pathways

4-Bromo-8-chloroquinoline is a valuable synthetic intermediate, often utilized in the construction of more complex molecules, particularly in the field of medicinal chemistry. Its synthesis typically involves multi-step processes starting from simpler quinoline precursors. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions.

A generalized synthetic workflow for substituted quinolines is outlined below:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for substituted quinolines.


Applications in Research and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of **4-Bromo-8-chloroquinoline** makes it a versatile building block for creating novel compounds with potential therapeutic applications. The bromine and chlorine atoms can be selectively manipulated to introduce different functional groups, enabling the exploration of structure-activity relationships.

Potential Research Applications:

- Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors used in oncology.
- Antimalarial Agents: Chloroquine and other quinoline-based drugs are well-known antimalarials. Novel derivatives are continuously being explored to combat drug resistance.
- Antibacterial and Antiviral Agents: The quinoline ring system has been incorporated into various compounds with antimicrobial properties.

The logical flow for utilizing **4-Bromo-8-chloroquinoline** in a drug discovery program is as follows:

[Click to download full resolution via product page](#)

Caption: Role of **4-Bromo-8-chloroquinoline** in a drug discovery workflow.

Safety and Handling

As with any halogenated aromatic compound, **4-Bromo-8-chloroquinoline** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

General Safety Precautions for 8-Bromo-4-chloroquinoline (CAS: 65340-71-8):

- Hazard Statements: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
- Precautionary Statements: P264, P270, P280, P301+P310, P305+P351+P338, P310, P321, P330, P405, P501.

Note: While the safety data for **4-Bromo-8-chloroquinoline** is not as readily available, it should be handled with similar precautions due to its structural similarity to the 8-bromo isomer.

Conclusion

4-Bromo-8-chloroquinoline (CAS: 927800-40-6) is a key synthetic intermediate with significant potential in chemical research and drug discovery. Accurate identification and differentiation from its isomer, 8-Bromo-4-chloroquinoline (CAS: 65340-71-8), are paramount for successful and reproducible scientific outcomes. This guide provides a foundational understanding of its properties and applications to aid researchers in their endeavors.

References

- To cite this document: BenchChem. [Navigating the Quinoline Landscape: A Technical Guide to 4-Bromo-8-chloroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1356022#cas-number-for-4-bromo-8-chloroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com